molecular formula C23H37N7O5S B2405244 H-Met-arg-phe-ala-OH CAS No. 67368-29-0

H-Met-arg-phe-ala-OH

Cat. No.: B2405244
CAS No.: 67368-29-0
M. Wt: 523.65
InChI Key: UWTASUKCZNGRDU-DKIMLUQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Met-Arg-Phe-Ala-OH, also known as L-Methionyl-L-arginyl-L-phenylalanyl-L-alanine, is a synthetic tetrapeptide. This compound is composed of four amino acids: methionine, arginine, phenylalanine, and alanine. It is commonly used in biochemical research and has various applications in mass spectrometry and enzymology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-Arg-Phe-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group on the amino group is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Met-Arg-Phe-Ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

H-Met-Arg-Phe-Ala-OH exerts its effects primarily through enzyme inhibition. It binds to the active site of specific enzymes, such as enkephalin-generating endopeptidase, thereby preventing the enzyme from interacting with its natural substrate. This inhibition can modulate various biochemical pathways and has implications in neurochemistry and pain management .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Met-Arg-Phe-Ala-OH is unique due to its specific amino acid sequence, which confers distinct biochemical properties. Its ability to act as a competitive inhibitor of enkephalin-generating endopeptidase and its use as a calibration standard in mass spectrometry highlight its versatility and importance in scientific research .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N7O5S/c1-14(22(34)35)28-21(33)18(13-15-7-4-3-5-8-15)30-20(32)17(9-6-11-27-23(25)26)29-19(31)16(24)10-12-36-2/h3-5,7-8,14,16-18H,6,9-13,24H2,1-2H3,(H,28,33)(H,29,31)(H,30,32)(H,34,35)(H4,25,26,27)/t14-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTASUKCZNGRDU-DKIMLUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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